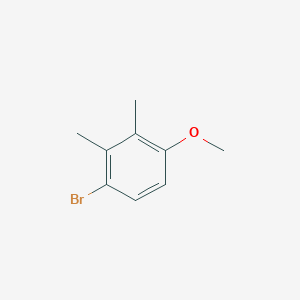

4-Bromo-2,3-dimethylanisole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-methoxy-2,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-6-7(2)9(11-3)5-4-8(6)10/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOWNZZYJCUUIFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372911 | |

| Record name | 4-Bromo-2,3-dimethylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50638-48-7 | |

| Record name | 1-Bromo-4-methoxy-2,3-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50638-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2,3-dimethylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,3-dimethylanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-2,3-dimethylanisole (CAS No. 50638-48-7) for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

4-Bromo-2,3-dimethylanisole, registered under CAS number 50638-48-7, is a polysubstituted aromatic compound that has emerged as a valuable intermediate in the field of organic synthesis.[1][2] Its unique substitution pattern, featuring a bromine atom, a methoxy group, and two vicinal methyl groups on the benzene ring, offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a particular focus on its utility in medicinal chemistry and drug discovery.

Core Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a chemical is paramount for its effective and safe handling in a laboratory setting.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 50638-48-7 | [1] |

| Molecular Formula | C₉H₁₁BrO | [3] |

| Molecular Weight | 215.09 g/mol | [1][3] |

| Boiling Point | 197 °C (lit.) | [1] |

| Density | 1.36 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.566 (lit.) | [1] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Solubility | Insoluble in water, soluble in organic solvents |

Safety and Handling

This compound is classified as an irritant.[3] Researchers must adhere to standard laboratory safety protocols when handling this compound.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/ eye protection/ face protection), P302 + P352 (IF ON SKIN: Wash with plenty of water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

Personal Protective Equipment (PPE): Eyeshields, gloves, and a suitable respirator (e.g., type ABEK (EN14387) respirator filter) are recommended.[1]

Synthesis of this compound: A Regioselective Approach

The preparation of this compound is most effectively achieved through the electrophilic bromination of 2,3-dimethylanisole. The choice of brominating agent and solvent system is critical to ensure high regioselectivity and yield.

The NBS/Acetonitrile System: A Superior Method

The use of N-Bromosuccinimide (NBS) in acetonitrile (CH₃CN) has been demonstrated to be a mild and highly regioselective method for the nuclear bromination of activated aromatic rings, such as methoxybenzenes.[2][4]

Causality Behind the Method:

-

Regioselectivity: The methoxy group is a strong activating group and an ortho-, para-director. In 2,3-dimethylanisole, the para position (C4) is sterically more accessible than the ortho positions (C6), leading to the preferential formation of the 4-bromo isomer.

-

Role of Acetonitrile: Acetonitrile, as a polar aprotic solvent, promotes an ionic reaction mechanism over a radical pathway.[4] This is crucial for achieving nuclear bromination on the aromatic ring rather than benzylic bromination of the methyl groups. The enhanced reactivity in acetonitrile allows the reaction to proceed under milder conditions (room temperature) and with shorter reaction times compared to less polar solvents like carbon tetrachloride.[4]

Caption: Synthesis of this compound via NBS bromination.

Detailed Experimental Protocol

The following protocol is based on the established methodology for the regioselective bromination of methoxyarenes using NBS in acetonitrile.[4]

Materials:

-

2,3-Dimethylanisole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dimethylanisole (1.0 equivalent) in anhydrous acetonitrile.

-

Addition of NBS: To the stirred solution, add N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise at room temperature. The reaction is typically exothermic, and the temperature should be monitored.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.

-

Work-up:

-

Remove the acetonitrile under reduced pressure.

-

Partition the residue between dichloromethane (or ethyl acetate) and water.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Applications in Drug Discovery: A Key Intermediate for a Glucocorticoid Receptor Agonist

The synthetic utility of this compound is prominently highlighted by its role as a key intermediate in the synthesis of a novel arylsulfonamide derivative with potent glucocorticoid receptor (GR) agonist activity.[1] Glucocorticoids are a class of steroid hormones that are widely used in medicine for their anti-inflammatory and immunosuppressive properties. The development of non-steroidal GR agonists is an active area of research aimed at achieving the therapeutic benefits of glucocorticoids while minimizing their side effects.

The bromine atom in this compound serves as a handle for introducing further molecular complexity through cross-coupling reactions, a cornerstone of modern medicinal chemistry.

Caption: Role of this compound in GR agonist synthesis.

Spectroscopic Data for Characterization

Accurate characterization of synthetic intermediates is crucial for ensuring the integrity of a synthetic route. Below is a summary of expected spectroscopic data for this compound.

| Spectroscopic Technique | Key Features |

| ¹H NMR | Aromatic protons will appear as distinct signals in the aromatic region (typically δ 6.5-8.0 ppm). The methoxy group protons will be a singlet around δ 3.8 ppm. The two methyl groups will appear as singlets in the aliphatic region (around δ 2.0-2.5 ppm). |

| ¹³C NMR | Expect distinct signals for the six aromatic carbons, with the carbon bearing the bromine atom shifted downfield. Signals for the methoxy carbon and the two methyl carbons will also be present. |

| IR Spectroscopy | Characteristic C-H stretching frequencies for aromatic and aliphatic groups, C=C stretching for the aromatic ring, and C-O stretching for the ether linkage. A C-Br stretching frequency will also be present in the fingerprint region.[3] |

| Mass Spectrometry | The molecular ion peak will show a characteristic isotopic pattern for a monobrominated compound (M+ and M+2 peaks in approximately a 1:1 ratio). |

Conclusion

This compound is a synthetically valuable building block with demonstrated utility in the preparation of complex, biologically active molecules. Its straightforward and regioselective synthesis, coupled with the versatility of the bromine handle for further functionalization, makes it an attractive starting material for researchers in medicinal chemistry and drug development. A comprehensive understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective application in the laboratory.

References

- Current time inform

- Carreño, M. C.; García Ruano, J. L.; Sanz, G.; Toledo, M. A.; Urbano, A. N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry1995, 60 (16), 5328–5331.

-

N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. Lookchem. [Link]

-

N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes | The Journal of Organic Chemistry. ACS Publications. [Link]

-

Synthesis of two potent glucocorticoid receptor agonists labeled with carbon-14 and stable isotopes. PubMed. [Link]

-

Synthesis and Anti-Cancer Activity of the Novel Selective Glucocorticoid Receptor Agonists of the Phenylethanolamine Series. MDPI. [Link]

-

Convenient Ring-Bromination of Alkylnaphthalenes using N-Bromosuccinimide in Acetonitrile: Synthetic Communications. Taylor & Francis Online. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Synthesis of novel steroidal agonists, partial agonists, and antagonists for the glucocorticoid receptor. PubMed. [Link]

-

ChemInform Abstract: N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes | Request PDF. ResearchGate. [Link]

-

Natural and synthetic compounds as dissociated agonists of glucocorticoid receptor. PubMed. [Link]

-

Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. [Link]

-

This compound | C9H11BrO | CID 2752599. PubChem. [Link]

-

A practical and scaleable synthesis of A-224817.0, a novel nonsteroidal ligand for the glucocorticoid receptor. PubMed. [Link]

-

METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Synthesis and characterization of non-steroidal ligands for the glucocorticoid receptor: selective quinoline derivatives with prednisolone-equivalent functional activity. PubMed. [Link]

-

The Biologist's Guide to the Glucocorticoid Receptor's Structure. MDPI. [Link]

Sources

In-Depth Technical Guide to 4-Bromo-2,3-dimethylanisole

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience in the synthesis and characterization of complex organic molecules has underscored the critical need for comprehensive and reliable data on key chemical intermediates. 4-Bromo-2,3-dimethylanisole is one such compound, a versatile building block in medicinal chemistry and materials science. This guide is designed to provide an in-depth understanding of its physical properties, drawing from established literature and technical data. The information herein is structured to be not just a repository of data, but a practical resource that explains the causality behind its characteristics and provides actionable protocols for its use.

Section 1: Core Molecular and Physical Characteristics

This compound, with the IUPAC name 1-bromo-4-methoxy-2,3-dimethylbenzene, is a halogenated aromatic ether. Its utility in organic synthesis stems from the interplay of the methoxy and methyl substituents on the aromatic ring, which influence its reactivity and physical behavior.

Structural and Chemical Identity

The fundamental identifiers for this compound are crucial for accurate sourcing and regulatory compliance.

| Identifier | Value |

| IUPAC Name | 1-bromo-4-methoxy-2,3-dimethylbenzene[1] |

| CAS Number | 50638-48-7[2] |

| Molecular Formula | C₉H₁₁BrO[1][2] |

| Molecular Weight | 215.09 g/mol [1][2] |

| SMILES String | COc1ccc(Br)c(C)c1C[2] |

| InChI Key | WOWNZZYJCUUIFC-UHFFFAOYSA-N[2] |

Physicochemical Properties

The physical state and solubility of a compound are paramount for its handling, reaction setup, and purification. While many sources describe this compound as a liquid at room temperature, a definitive melting point is not consistently reported, suggesting it is likely below ambient temperature.

| Property | Value | Source(s) |

| Boiling Point | 197 °C (lit.) | [2] |

| Density | 1.36 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.566 (lit.) | [2] |

| Solubility | Partially miscible with water. Expected to be soluble in common organic solvents such as methanol, ethanol, dichloromethane, ethyl acetate, and hexane based on its structure. | [3] |

Section 2: Spectroscopic Characterization

Spectroscopic data is the cornerstone of chemical identification and purity assessment. This section provides an overview of the expected spectral features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Below are the predicted chemical shifts for ¹H and ¹³C NMR.

¹H NMR (Proton NMR): The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

-

Aromatic Protons (Ar-H): Two doublets are expected in the aromatic region (typically δ 6.5-8.0 ppm), corresponding to the two protons on the benzene ring. Their specific shifts and coupling constants will be influenced by the positions of the bromo, methoxy, and methyl groups.

-

Methoxy Protons (-OCH₃): A singlet integrating to three protons is expected, typically in the range of δ 3.7-4.0 ppm.

-

Methyl Protons (-CH₃): Two distinct singlets, each integrating to three protons, are expected for the two methyl groups on the aromatic ring, likely in the range of δ 2.0-2.5 ppm.

¹³C NMR (Carbon-13 NMR): The carbon NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment.

-

Aromatic Carbons (Ar-C): Six signals are expected in the aromatic region (typically δ 110-160 ppm). The carbon attached to the bromine will be significantly shifted, as will the carbons bonded to the methoxy and methyl groups.

-

Methoxy Carbon (-OCH₃): A signal for the methoxy carbon is expected around δ 55-60 ppm.

-

Methyl Carbons (-CH₃): Two signals for the two methyl carbons will appear in the aliphatic region, typically between δ 15-25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3000-2850 | C-H stretch | Aliphatic (methyl and methoxy groups) |

| ~1600, ~1500, ~1450 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Aryl ether |

| ~1050 | C-O stretch | Aryl ether |

| Below 800 | C-Br stretch | Aryl halide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will exhibit a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[4] Common fragmentation pathways would involve the loss of a methyl group (M-15) or a methoxy group (M-31).

Section 3: Synthesis and Handling

Synthetic Protocol: Bromination of 2,3-Dimethylanisole

A common and efficient method for the preparation of this compound is the electrophilic bromination of 2,3-dimethylanisole using N-bromosuccinimide (NBS) in acetonitrile.[2][5]

Sources

4-Bromo-2,3-dimethylanisole molecular weight

An In-depth Technical Guide to 4-Bromo-2,3-dimethylanisole

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 50638-48-7), a key aromatic building block in organic synthesis. The document details its fundamental physicochemical properties, offers an in-depth look at a validated synthesis protocol with mechanistic insights, and outlines standard analytical methods for quality control. Furthermore, it explores the compound's significant applications, particularly in the development of novel therapeutic agents, such as glucocorticoid receptor agonists. Safety protocols, handling, and storage requirements are also explicitly addressed to ensure safe laboratory practices. This guide is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development who utilize substituted aromatic intermediates.

Chemical Identity and Physicochemical Properties

This compound, systematically named 1-bromo-4-methoxy-2,3-dimethylbenzene, is a polysubstituted aromatic ether.[1] The strategic placement of its functional groups—a bromine atom, a methoxy group, and two adjacent methyl groups—makes it a versatile intermediate for introducing a substituted phenyl moiety in complex molecule synthesis. The bromine atom provides a reactive site for cross-coupling reactions, while the methoxy and methyl groups influence the electronic and steric properties of the ring, guiding reaction regioselectivity.

Table 1: Key Identifiers and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 215.09 g/mol | [1][2] |

| Molecular Formula | C₉H₁₁BrO | [1][3] |

| CAS Number | 50638-48-7 | [2][3] |

| IUPAC Name | 1-bromo-4-methoxy-2,3-dimethylbenzene | [1] |

| SMILES String | COc1ccc(Br)c(C)c1C | [2] |

| Appearance | Liquid | N/A |

| Density | 1.36 g/mL at 25 °C | [2] |

| Boiling Point | 197 °C (lit.); 112 °C at 5 mmHg | [2][3] |

| Refractive Index | n20/D 1.566 | [2] |

Synthesis and Mechanistic Insights

The preparation of this compound is most effectively achieved through the electrophilic bromination of its precursor, 2,3-dimethylanisole. The methoxy group is a strong activating group and an ortho, para-director. Due to steric hindrance from the adjacent methyl group at the 2-position, the incoming electrophile (Br⁺) is preferentially directed to the less hindered para position (C4), resulting in high regioselectivity.

A well-established and mild protocol utilizes N-Bromosuccinimide (NBS) in acetonitrile, which provides a controlled source of the bromonium ion (Br⁺) and avoids over-bromination that can occur with harsher reagents like elemental bromine.[2]

Experimental Protocol: Synthesis via NBS Bromination

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve 2,3-dimethylanisole (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Causality and Experimental Rationale

-

Choice of Reagent (NBS): NBS is preferred over Br₂ as it is a solid that is easier to handle and provides a low, steady concentration of Br⁺, minimizing the formation of dibrominated byproducts.

-

Solvent (Acetonitrile): Acetonitrile is a polar aprotic solvent that facilitates the ionization of the N-Br bond in NBS without participating in the reaction itself, promoting a clean electrophilic aromatic substitution.

-

Temperature Control: Initial cooling to 0 °C controls the initial exothermic reaction rate, enhancing selectivity and safety.

Caption: Synthesis workflow for this compound.

Analytical Characterization

To confirm the structural integrity and purity of synthesized this compound, a suite of analytical techniques is employed. This multi-faceted approach forms a self-validating system, ensuring the material meets the standards required for subsequent research and development activities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the methoxy protons, and the two distinct methyl groups.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique confirms the molecular weight via the mass spectrum and assesses purity by identifying any residual starting material or byproducts. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be evident in the mass spectrum as two peaks (M and M+2) of nearly equal intensity.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to confirm the presence of key functional groups, such as C-O stretching for the ether and C-H stretching for the aromatic and methyl groups.

Caption: Quality control workflow for this compound.

Applications in Research and Drug Development

This compound serves as a valuable intermediate in the synthesis of more complex molecular architectures. Its utility is particularly pronounced in medicinal chemistry and materials science.

One notable application is in the synthesis of novel arylsulfonamide derivatives that act as potent nonsteroidal agonists for the glucocorticoid receptor (GR).[2] In this context, the this compound moiety can function as a steroid A-ring mimetic. The bromine atom allows for its incorporation into the target molecule via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings), providing a robust method for C-C or C-N bond formation.

Caption: Role in the synthesis of a glucocorticoid receptor agonist.

Safety, Handling, and Storage

As a chemical reagent, this compound requires careful handling to minimize risk to laboratory personnel.

-

Hazard Classification: The compound is classified as an irritant.[3] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] The GHS pictogram is GHS07 (Exclamation mark).[2]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including:

-

Chemical-resistant gloves (e.g., nitrile).

-

Safety glasses or goggles.

-

A lab coat.

-

Use a respirator with an appropriate filter (e.g., type ABEK) for operations with a high risk of aerosolization.[2]

-

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. It is classified under storage class 10 for combustible liquids.[2]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H11BrO). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2,3-dimethylanisole, with a Focus on its Boiling Point

This guide provides a comprehensive overview of the physicochemical properties of 4-bromo-2,3-dimethylanisole, with a particular emphasis on its boiling point. Intended for researchers, scientists, and professionals in drug development, this document delves into the structural factors that determine this key physical constant and outlines the experimental methodology for its verification.

Introduction

This compound is a halogenated aromatic ether. Its molecular structure, comprising a benzene ring substituted with a bromine atom, a methoxy group, and two methyl groups, gives rise to specific intermolecular forces that dictate its physical properties, including its boiling point. A precise understanding of the boiling point is crucial for its purification, handling, and application in various synthetic protocols. For instance, it can be used in the preparation of 4,6-Dibromo-2,3-dimethylanisole and other complex molecules.[1][2]

Physicochemical Properties of this compound

The properties of this compound are summarized in the table below. The boiling point is a critical parameter for distillation-based purification, and its accurate determination is essential for process optimization.

| Property | Value | Source |

| Boiling Point | 197 °C (lit.) | [1], [2] |

| 112 °C at 5 mmHg | [3] | |

| Molecular Formula | C₉H₁₁BrO | [4] |

| Molecular Weight | 215.09 g/mol | [4] |

| Density | 1.36 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.566 (lit.) | [1] |

| CAS Number | 50638-48-7 | [4] |

Factors Influencing the Boiling Point

The boiling point of a substance is determined by the strength of its intermolecular forces. For this compound, these are primarily van der Waals forces and dipole-dipole interactions. The presence of a bromine atom and a methoxy group introduces polarity to the molecule, leading to stronger dipole-dipole interactions than in non-polar analogues.

To understand the contribution of different structural motifs to the boiling point, a comparative analysis with related compounds is instructive:

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Structural Differences |

| Anisole | 108.14 | 155 | Parent compound |

| 2,3-Dimethylanisole | 136.19 | 195 | Addition of two methyl groups |

| 4-Bromoanisole | 187.04 | 223[5] | Addition of a bromine atom |

| This compound | 215.09 | 197 [1][2] | Subject of this guide |

| o-Bromoanisole | 187.04 | 210[6] | Isomeric bromoanisole |

| m-Bromoanisole | 187.04 | 211[7][8] | Isomeric bromoanisole |

The data illustrates that the addition of methyl groups and a bromine atom generally increases the boiling point due to increased molecular weight and stronger van der Waals forces. However, the specific substitution pattern on the aromatic ring also plays a crucial role in determining the overall dipole moment and molecular packing, which can lead to non-intuitive trends in boiling points among isomers.

Below is a diagram illustrating the key structural features of this compound that influence its boiling point.

Caption: Key factors influencing the boiling point of this compound.

Experimental Determination of Boiling Point

The boiling point of a high-boiling liquid like this compound can be determined experimentally using standard laboratory techniques. The following protocol outlines the general procedure.

Apparatus:

-

A small-scale distillation apparatus, including a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.

-

Heating mantle or oil bath for uniform heating.

-

Boiling chips or a magnetic stirrer to ensure smooth boiling.

-

A calibrated thermometer.

Procedure:

-

Assembly: Assemble the distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

-

Sample Preparation: Place a small volume of this compound into the round-bottom flask, along with a few boiling chips.

-

Heating: Gradually heat the flask. As the liquid heats up, the vapor will rise and come into contact with the thermometer bulb.

-

Equilibrium: The boiling point is reached when the temperature reading on the thermometer stabilizes while the liquid is boiling and condensing on the thermometer bulb. This indicates that the vapor is in equilibrium with the liquid.

-

Recording: Record the stable temperature as the boiling point. For high-purity substances, the boiling point should remain constant throughout the distillation.

For compounds that may decompose at their atmospheric boiling point, vacuum distillation is employed. The reported boiling point of 112 °C at 5 mmHg for this compound is an example of such a measurement.[3]

The following diagram illustrates the workflow for experimental boiling point determination.

Caption: A simplified workflow for the experimental determination of a liquid's boiling point.

Conclusion

The boiling point of this compound is a fundamental physicochemical property that is influenced by its molecular weight and the nature of its intermolecular forces. The presence of both a bromine atom and a methoxy group on the aromatic ring leads to significant dipole-dipole interactions, which, in conjunction with van der Waals forces, result in a boiling point of 197 °C at atmospheric pressure. Accurate knowledge and experimental verification of this property are essential for the effective use of this compound in research and development.

References

-

LookChem. m-BROMOANISOLE. [Link]

-

Loba Chemie. 3-BROMOANISOLE For Synthesis. [Link]

-

Stenutz. o-bromoanisole. [Link]

-

Wikipedia. 4-Bromoanisole. [Link]

-

PubChem. This compound. [Link]

-

PubChemLite. This compound (C9H11BrO). [Link]

-

PubChem. 4-Bromo-2,3-dimethylheptane. [Link]

Sources

- 1. 4-溴-2,3-二甲基苯甲醚 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound CAS#: 50638-48-7 [amp.chemicalbook.com]

- 3. 50638-48-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. This compound | C9H11BrO | CID 2752599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromoanisole - Wikipedia [en.wikipedia.org]

- 6. o-bromoanisole [stenutz.eu]

- 7. manavchem.com [manavchem.com]

- 8. 2398-37-0 CAS | 3-BROMOANISOLE | Laboratory Chemicals | Article No. 02263 [lobachemie.com]

4-Bromo-2,3-dimethylanisole density

An In-Depth Technical Guide to the Density of 4-Bromo-2,3-dimethylanisole

Foreword

As a cornerstone of chemical synthesis and drug development, a precise understanding of the physical properties of reagents is not merely academic; it is a prerequisite for reproducible, scalable, and safe experimentation. This compound, a key intermediate in the synthesis of various organic molecules, is no exception. This guide provides a comprehensive examination of its density, a fundamental property influencing everything from reaction stoichiometry to process engineering. We will move beyond a simple statement of value to explore the methodologies for its empirical validation, the structural factors that determine it, and the practical implications for the laboratory professional.

Core Physicochemical Profile

A compound's identity and behavior are encapsulated in its physicochemical properties. For this compound, these data points form the basis of its application in research. The presence of a bromine atom and an aromatic ring structure significantly influences its physical characteristics, particularly its density and refractive index.

| Property | Value | Source |

| Density | 1.36 g/mL at 25 °C | |

| 1.38 g/mL | [1] | |

| Molecular Formula | C₉H₁₁BrO | [1][2] |

| Molecular Weight | 215.09 g/mol | [2] |

| CAS Number | 50638-48-7 | [1] |

| Physical Form | Liquid at 25 °C | |

| Boiling Point | 197 °C (at atmospheric pressure) | |

| 112 °C (at 5 mmHg) | [1] | |

| Refractive Index | n20/D 1.566 |

Note on Density Values: The slight variation in reported density values (1.36 vs. 1.38 g/mL) is not uncommon in chemical literature.[1] Such discrepancies can arise from differences in the purity of the analyzed sample (e.g., 96% vs. higher purity), the specific experimental method employed, or slight variations in temperature control during measurement.

The Significance and Determination of Density

Density (ρ) is an intrinsic property defined as the mass of a substance per unit volume. For a liquid reagent like this compound, its density is critical for:

-

Volumetric Dosing: Accurately dispensing a specific molar quantity of the liquid without direct weighing.

-

Reaction Monitoring: Changes in the density of a reaction mixture can, in some cases, be used to track reaction progress.

-

Purity Assessment: A measured density that deviates significantly from the established value can indicate the presence of impurities.

-

Solvent Selection: Understanding the density relative to potential solvents is crucial for predicting phase separation and extraction efficiency.

Authoritative Protocol for Density Determination

The following protocol describes a standard and self-validating method for determining the density of a liquid organic compound like this compound using a pycnometer (specific gravity bottle), which provides higher accuracy than a simple graduated cylinder.

Objective: To accurately measure the density of a liquid sample at a controlled temperature.

Materials & Equipment:

-

This compound sample

-

Pycnometer (e.g., 10 mL or 25 mL) with stopper

-

Analytical balance (readable to ±0.0001 g)

-

Thermometer or temperature probe

-

Constant temperature water bath

-

Deionized water

-

Acetone (for cleaning/drying)

-

Lint-free wipes

Step-by-Step Methodology:

-

Preparation and Calibration:

-

Thoroughly clean the pycnometer and its stopper with a suitable solvent (e.g., acetone) and then deionized water. Ensure it is completely dry.

-

Place the clean, dry pycnometer and its stopper on the analytical balance and record the mass (m₁).

-

Fill the pycnometer with deionized water that has been equilibrated to a precise temperature (e.g., 25.0 °C) in the water bath. Insert the stopper, allowing excess water to exit through the capillary.

-

Carefully wipe dry the exterior of the pycnometer and weigh it. Record this mass (m₂). The known density of water at this temperature (ρ_water) will be used for calibration.

-

-

Sample Measurement:

-

Empty the pycnometer, rinse it with acetone, and dry it completely.

-

Allow the this compound sample to reach the same temperature as the water bath (25.0 °C).

-

Fill the dry pycnometer with the temperature-equilibrated this compound.

-

Insert the stopper, wipe the exterior clean of any overflow, and weigh the filled pycnometer. Record this mass (m₃).

-

-

Calculation:

-

Calculate the volume of the pycnometer (V):

-

V = (m₂ - m₁) / ρ_water

-

(Causality: This step uses a well-characterized reference liquid (water) to determine the precise internal volume of the vessel, which accounts for any manufacturing imperfections and ensures high accuracy.)

-

-

Calculate the mass of the sample (m_sample):

-

m_sample = m₃ - m₁

-

-

Calculate the density of the sample (ρ_sample):

-

ρ_sample = m_sample / V

-

(Self-Validation: Repeating the entire procedure (steps 1-3) multiple times should yield results with low deviation, confirming the reliability of the technique and the operator's precision.)

-

-

Workflow Visualization

The logical flow of the experimental determination of density is illustrated below.

Caption: Experimental workflow for determining liquid density using a pycnometer.

Safety, Handling, and Application

Proper handling of this compound is essential for laboratory safety. The compound is classified as an irritant.

-

Hazard Classifications: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Recommended PPE: Standard laboratory personal protective equipment should be worn, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.

-

Storage: The compound is classified as a combustible liquid and should be stored in a cool, dry, well-ventilated area in a tightly sealed container.

Role in Chemical Synthesis

The utility of this compound is primarily as a building block in organic synthesis. Its defined structure allows for targeted chemical transformations. Documented applications include:

-

Preparation of 4,6-Dibromo-2,3-dimethylanisole through further bromination.

-

Synthesis of 4-Methoxy-2,2′,3,3′-tetramethyldiphenyl ether via reaction with 2,3-dimethylphenol.

-

Use as a precursor in the development of novel arylsulfonamide derivatives with potential as glucocorticoid receptor agonists.

Understanding its density is fundamental to using it accurately in these and other synthetic routes, ensuring precise stoichiometric control for optimal reaction outcomes.

Conclusion

The density of this compound, reported as approximately 1.36-1.38 g/mL at 25 °C, is a defining physical constant that is indispensable for its practical application in research and development.[1] This value is not merely a number but a reflection of its molecular structure—the heavy bromine atom and the compact aromatic framework. Its accurate empirical determination, guided by robust protocols, underpins the compound's safe handling, correct formulation, and successful use as a synthetic intermediate. This guide provides the necessary technical framework for researchers to confidently and competently utilize this important chemical reagent.

References

-

This compound | C9H11BrO | CID 2752599. PubChem. [Link]

-

Experiment 1: Determining the Densities of Solids. Babcock University. [Link]

-

Organic Chemistry LABORATORY. Al-Rasheed University. [Link]

Sources

4-Bromo-2,3-dimethylanisole spectroscopic data

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-2,3-dimethylanisole

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of aromatic intermediates is paramount. This compound (CAS No. 50638-48-7), also known by its IUPAC name 1-bromo-4-methoxy-2,3-dimethylbenzene, serves as a valuable building block in the synthesis of more complex molecules, including novel arylsulfonamide derivatives with potential therapeutic activities. Its molecular structure, featuring a tetrasubstituted benzene ring, presents a distinct spectroscopic fingerprint. The precise characterization of this compound is essential for ensuring reaction success, purity of subsequent products, and adherence to regulatory standards.

This guide provides a comprehensive overview of the core spectroscopic techniques used to characterize this compound. As direct experimental spectral data is not uniformly published in publicly accessible literature, this document leverages established spectroscopic principles and data from analogous compounds to present an illustrative yet technically grounded analysis. We will delve into the practical methodologies and interpretative logic for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing researchers with a robust framework for the verification of this and similar chemical entities. The protocols and interpretations herein are designed to be self-validating, reflecting field-proven best practices in analytical chemistry.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is understanding the molecule's structure. This compound possesses a molecular formula of C₉H₁₁BrO and a molecular weight of approximately 215.09 g/mol .[1] The key structural features to be identified are the two aromatic protons, the methoxy group, two distinct aromatic methyl groups, and the substituted benzene ring itself, including the carbon atoms directly bonded to the bromine and oxygen.

// Atom nodes with explicit positions for clarity C1 [label="C¹", pos="0,1!"]; C2 [label="C²", pos="-0.87,0.5!"]; C3 [label="C³", pos="-0.87,-0.5!"]; C4 [label="C⁴", pos="0,-1!"]; C5 [label="C⁵", pos="0.87,-0.5!"]; C6 [label="C⁶", pos="0.87,0.5!"];

O [label="O", pos="1.74,1!"]; C_MeO [label="C⁹H₃", pos="2.61,0.5!"];

C_Me2 [label="C⁷H₃", pos="-1.74,1!"]; C_Me3 [label="C⁸H₃", pos="-1.74,-1!"];

Br [label="Br", pos="0,-2!"];

H5 [label="H⁵", pos="1.5, -0.87!"]; H6 [label="H⁶", pos="1.5, 0.87!"];

// Invisible nodes for aromatic circle center [shape=point, pos="0,0!"];

// Edges for the benzene ring C1 -- C2 [len=1.0]; C2 -- C3 [len=1.0]; C3 -- C4 [len=1.0]; C4 -- C5 [len=1.0]; C5 -- C6 [len=1.0]; C6 -- C1 [len=1.0];

// Edges for substituents C1 -- O [len=1.0]; O -- C_MeO [len=1.0];

C2 -- C_Me2 [len=1.0]; C3 -- C_Me3 [len=1.0];

C4 -- Br [len=1.0];

// Edges for hydrogens C5 -- H5 [len=1.0, style=dashed, color="#5F6368"]; C6 -- H6 [len=1.0, style=dashed, color="#5F6368"];

// Aromatic circle (approximated with invisible edges) // This is a visual trick; Graphviz doesn't have a native circle feature inside a polygon. // We can suggest the aromaticity through the structure's regularity. } }

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

The overall analytical workflow is designed to confirm each component of this structure, from molecular mass to the specific connectivity of each atom.

dot digraph "Spectroscopic_Workflow" { graph [fontname="Arial", fontsize=12, rankdir="LR"]; node [fontname="Arial", fontsize=12, shape=box, style=rounded, fillcolor="#F1F3F4", style="filled,rounded"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_0" { label = "Sample Preparation"; style = "filled"; color = "#E8F0FE"; node [style=filled, fillcolor="#FFFFFF"]; Prep [label="Weigh ~15-20 mg of \nthis compound"]; }

subgraph "cluster_1" { label = "Data Acquisition"; style = "filled"; color = "#E6F4EA"; node [style=filled, fillcolor="#FFFFFF"]; NMR [label="¹H & ¹³C NMR\n(CDCl₃, TMS)"]; IR [label="ATR-FTIR\n(Neat Liquid)"]; MS [label="GC-MS (EI)"]; }

subgraph "cluster_2" { label = "Data Analysis & Interpretation"; style = "filled"; color = "#FEF7E0"; node [style=filled, fillcolor="#FFFFFF"]; Analyze_NMR [label="Assign Chemical Shifts\n& Coupling Constants"]; Analyze_IR [label="Identify Functional\nGroup Frequencies"]; Analyze_MS [label="Analyze M+ Isotope Pattern\n& Fragmentation"]; }

subgraph "cluster_3" { label = "Final Confirmation"; style = "filled"; color = "#FCE8E6"; node [style=filled, fillcolor="#FFFFFF"]; Elucidation [label="Structural Elucidation\n(Confirm C₉H₁₁BrO Structure)"]; }

Prep -> {NMR, IR, MS} [lhead=cluster_1]; NMR -> Analyze_NMR; IR -> Analyze_IR; MS -> Analyze_MS; {Analyze_NMR, Analyze_IR, Analyze_MS} -> Elucidation; }

Caption: General workflow for the complete spectroscopic characterization of a chemical entity.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, we expect to see distinct signals for the two aromatic protons, the methoxy protons, and the protons of the two methyl groups.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 15-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS, δ 0.00 ppm) as an internal reference standard.

-

Causality: CDCl₃ is a standard solvent for non-polar to moderately polar organic molecules, chosen for its excellent solubilizing properties and a single, easily identifiable residual solvent peak (δ ~7.26 ppm).[2] TMS is used because it is chemically inert, volatile, and its 12 equivalent protons give a single, sharp signal upfield of most organic resonances, preventing spectral overlap.

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A standard pulse-acquire sequence is typically sufficient.

Illustrative ¹H NMR Data and Interpretation

The following data is predicted based on established substituent effects on aromatic systems.

| Label (Fig. 1) | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| H⁶ | ~7.15 | Doublet (d) | 1H | ~8.8 | Aromatic Proton (ortho to -Br) |

| H⁵ | ~6.70 | Doublet (d) | 1H | ~8.8 | Aromatic Proton (ortho to -OCH₃) |

| H⁹ | ~3.80 | Singlet (s) | 3H | - | Methoxy Protons (-OCH₃) |

| H⁷ | ~2.30 | Singlet (s) | 3H | - | Aromatic Methyl Protons |

| H⁸ | ~2.15 | Singlet (s) | 3H | - | Aromatic Methyl Protons |

Interpretation:

-

Aromatic Region (δ 6.5-7.5 ppm): The two aromatic protons (H⁵ and H⁶) are chemically non-equivalent and are ortho to each other, resulting in a simple doublet-of-doublets (AX) system.

-

The proton at C⁶ (H⁶) is deshielded (shifted downfield) due to its proximity to the electron-withdrawing bromine atom.

-

The proton at C⁵ (H⁵) is shielded (shifted upfield) due to the strong electron-donating effect of the para-methoxy group.

-

The coupling constant of ~8.8 Hz is characteristic of ortho-coupling between adjacent aromatic protons.[3]

-

-

Aliphatic Region (δ 2.0-4.0 ppm):

-

The sharp singlet at ~3.80 ppm integrating to 3H is characteristic of the methoxy group protons.

-

Two distinct singlets are predicted for the two aromatic methyl groups (~2.30 and ~2.15 ppm). Their chemical shifts differ slightly due to their different positions relative to the bromine and methoxy substituents. The lack of coupling confirms they have no adjacent protons.

-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments within the molecule. As this compound has no molecular symmetry, all nine carbon atoms are expected to produce distinct signals.

Experimental Protocol: ¹³C NMR

-

Sample and Solvent: The same sample prepared for ¹H NMR can be used.

-

Data Acquisition: Acquire a proton-decoupled spectrum on a 100 MHz (or higher) spectrometer. This simplifies the spectrum to single lines for each unique carbon.

-

Causality: Proton decoupling is a standard technique that removes C-H coupling, making the spectrum easier to interpret and improving the signal-to-noise ratio for the low-abundance ¹³C isotope.[4] The CDCl₃ solvent peak appears as a characteristic triplet at ~77.16 ppm.[2]

Illustrative ¹³C NMR Data and Interpretation

The following chemical shifts are predicted based on additivity rules and comparison with similar structures.[5][6]

| Label (Fig. 1) | Predicted δ (ppm) | Assignment |

| C¹ | ~156 | Aromatic C-O |

| C⁴ | ~114 | Aromatic C-Br |

| C⁶ | ~132 | Aromatic C-H |

| C⁵ | ~112 | Aromatic C-H |

| C² | ~128 | Aromatic C-CH₃ |

| C³ | ~136 | Aromatic C-CH₃ |

| C⁹ | ~56 | Methoxy (-OCH₃) |

| C⁷ | ~20 | Aromatic Methyl |

| C⁸ | ~16 | Aromatic Methyl |

Interpretation:

-

Aromatic Region (δ 110-160 ppm): Six distinct peaks are expected.

-

The carbon attached to the oxygen (C¹) is the most deshielded aromatic carbon due to the high electronegativity of oxygen, appearing furthest downfield (~156 ppm).

-

The carbons attached to hydrogen (C⁵, C⁶) and bromine (C⁴) typically appear in the δ 110-135 ppm range. The C-Br signal (C⁴) is often identifiable by its lower intensity and the shielding effect of the halogen.

-

The quaternary carbons attached to the methyl groups (C², C³) are also in this region, typically showing weaker signals than the protonated carbons.

-

-

Aliphatic Region (δ 15-60 ppm):

-

The methoxy carbon (C⁹) signal is characteristic and appears around δ 56 ppm.

-

The two methyl carbons (C⁷, C⁸) are shielded and appear upfield, around δ 16-20 ppm.

-

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a single drop of neat this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Causality: ATR is a modern, rapid technique that requires minimal sample preparation and is ideal for liquids.[1] It provides high-quality, reproducible spectra without the need for solvents or KBr pellets.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. A background spectrum of the clean crystal should be taken first.

Characteristic IR Absorptions and Interpretation

| Frequency Range (cm⁻¹) | Bond Vibration | Interpretation |

| 3050 - 2950 | C-H Stretch (Aromatic) | Presence of the benzene ring. |

| 2950 - 2850 | C-H Stretch (Aliphatic) | Confirms the -CH₃ groups (methoxy and methyl). |

| ~1580, ~1470 | C=C Stretch | Aromatic ring skeletal vibrations. |

| ~1250 | C-O-C Asymmetric Stretch | Strong, characteristic absorption for the aryl ether group. |

| ~1040 | C-O-C Symmetric Stretch | Confirms the aryl ether linkage. |

| Below 600 | C-Br Stretch | Confirms the presence of the carbon-bromine bond. |

Interpretation: The IR spectrum provides a clear "fingerprint" for this compound. The most diagnostic peaks are the strong C-O stretching bands around 1250 and 1040 cm⁻¹, which are definitive evidence of the anisole functional group. The presence of both aromatic and aliphatic C-H stretches further confirms the overall structure.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of the halogens.

Experimental Protocol: GC-MS

-

Sample Introduction: Inject a dilute solution of the compound into a Gas Chromatograph (GC) coupled to a Mass Spectrometer. The GC separates the sample from any impurities.

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Causality: EI is a high-energy method that causes reproducible fragmentation, creating a unique mass spectrum that can be used for structural identification and library matching.[7]

Expected Mass Spectrum and Interpretation

-

Molecular Ion (M⁺): The most critical feature is the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Therefore, the mass spectrum will exhibit two peaks of nearly equal intensity for the molecular ion:

-

M⁺ peak: at m/z = 214 (for C₉H₁₁⁷⁹BrO)

-

M+2 peak: at m/z = 216 (for C₉H₁₁⁸¹BrO) This characteristic 1:1 doublet is definitive proof of the presence of a single bromine atom in the molecule.[7]

-

-

Key Fragmentation Patterns:

-

[M-15]⁺: A peak at m/z = 199/201, corresponding to the loss of a methyl radical (•CH₃) from either a methyl group or the methoxy group. This is often a prominent peak.

-

[M-31]⁺: A peak at m/z = 183/185, corresponding to the loss of a methoxy radical (•OCH₃).

-

[M-46]⁺: A peak at m/z = 168/170, resulting from the loss of a methyl radical followed by the loss of a methoxy group.

-

Summary of Spectroscopic Data

This table provides a consolidated summary of the key analytical data for the structural confirmation of this compound.

| Technique | Feature | Expected Observation |

| ¹H NMR | Aromatic Protons | Two doublets (~7.15, ~6.70 ppm, J ≈ 8.8 Hz) |

| Methoxy Protons | One singlet (~3.80 ppm, 3H) | |

| Methyl Protons | Two singlets (~2.30, ~2.15 ppm, 3H each) | |

| ¹³C NMR | Total Signals | 9 distinct signals |

| Key Signals | C-O (~156 ppm), C-OC H₃ (~56 ppm), C -CH₃ (~16-20 ppm) | |

| IR | Key Stretches | ~1250 cm⁻¹ (strong, C-O-C asymm.), ~1040 cm⁻¹ (C-O-C symm.) |

| MS | Molecular Ion | m/z = 214 and 216 (M⁺, M+2 peaks, ~1:1 ratio) |

| Major Fragment | m/z = 199/201 ([M-CH₃]⁺) |

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides an unequivocal and robust method for the structural confirmation and purity assessment of this compound. While this guide presents an illustrative dataset based on established chemical principles, the described methodologies and interpretative frameworks are directly applicable to the analysis of experimentally obtained data. A Certificate of Analysis for this compound confirms that such spectra conform to the expected structure, underscoring the reliability of these techniques in a quality control environment. For any researcher in drug development or chemical synthesis, a thorough application of these analytical techniques is a non-negotiable step in validating the identity and quality of critical chemical intermediates.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Supporting Information: A highly efficient heterogeneous copper-catalyzed chlorodeboronation. RSC. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

PubChemLite. This compound (C9H11BrO). [Link]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

-

PubChem. 1-Bromo-4-methoxy-2-methylbenzene. National Center for Biotechnology Information. [Link]

-

Matrix Fine Chemicals. 1-BROMO-4-METHOXY-2-METHYLBENZENE. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

NIST. Benzene, 1-bromo-4-methoxy-. NIST Chemistry WebBook. [Link]

-

SpectraBase. 4-Bromo-2-methylanisole Spectrum. [Link]

-

National Institutes of Health. This compound | C9H11BrO | CID 2752599 - PubChem. [Link]

-

Doc Brown's Chemistry. C-13 NMR SPECTROSCOPY INDEX. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Manimaran, S., et al. (2019). Spectroscopic (FT-IR, FT-Raman and NMR) and NBO analysis of 3, 4-dimethylanisole by density functional method. Indian Journal of Pure & Applied Physics, 57, 235-247. [Link]

-

ResearchGate. Comparison of observed and calculated infrared spectra of 3,4-dimethylanisole. [Link]

Sources

- 1. This compound | C9H11BrO | CID 2752599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Regioselective Synthesis of 4-Bromo-2,3-dimethylanisole

This guide provides a comprehensive overview of the synthesis of 4-bromo-2,3-dimethylanisole from 2,3-dimethylanisole, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the necessary analytical techniques for product verification.

Introduction: The Significance of Brominated Anisoles

This compound is a valuable intermediate in organic synthesis. Its utility is demonstrated in the preparation of more complex molecules, such as 4,6-Dibromo-2,3-dimethylanisole and novel arylsulfonamide derivatives with potential therapeutic applications.[1] The strategic placement of the bromine atom, guided by the existing substituents on the anisole ring, makes this compound a versatile building block in medicinal chemistry and materials science.

Mechanistic Insights: The Chemistry of Electrophilic Aromatic Substitution

The synthesis of this compound from 2,3-dimethylanisole is a classic example of an electrophilic aromatic substitution (EAS) reaction.[2] In this process, an electrophile—in this case, a bromine cation or a polarized bromine molecule—replaces a hydrogen atom on the aromatic ring.

The Role of Directing Groups

The regioselectivity of this bromination is controlled by the two substituents already present on the benzene ring: the methoxy group (-OCH₃) and the two methyl groups (-CH₃).

-

Methoxy Group (-OCH₃): The methoxy group is a powerful activating group and an ortho, para-director.[3][4] It donates electron density to the aromatic ring through resonance, which stabilizes the carbocation intermediate (the arenium ion) formed during the substitution.[3] This effect is strongest at the positions ortho and para to the methoxy group.

-

Methyl Groups (-CH₃): Methyl groups are also activating groups and ortho, para-directors.[5] They donate electron density through a weaker inductive effect.[3]

In 2,3-dimethylanisole, the positions on the ring are influenced by these groups. The methoxy group strongly directs incoming electrophiles to the ortho (position 6) and para (position 4) positions. The methyl groups at positions 2 and 3 also exert their directing effects. The cumulative effect of these groups, along with steric considerations, favors the substitution at the 4-position, leading to the desired product, this compound.

Reaction Mechanism Workflow

The bromination of 2,3-dimethylanisole proceeds through a well-established two-step mechanism for electrophilic aromatic substitution.[6]

Sources

Key chemical reactions of 4-Bromo-2,3-dimethylanisole

An In-Depth Technical Guide to the Key Chemical Reactions of 4-Bromo-2,3-dimethylanisole

Abstract

This compound is a versatile substituted aromatic compound that serves as a crucial building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern—a reactive bromine atom, an activating methoxy group, and two adjacent methyl groups—provides a platform for a diverse array of chemical transformations. This guide offers an in-depth exploration of the core chemical reactions involving this compound, presenting not just the protocols but the underlying mechanistic principles and strategic considerations essential for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound, with the chemical formula C₉H₁₁BrO, is an aryl halide characterized by a methoxy group and two methyl groups on the benzene ring, with a bromine atom at the para-position relative to the methoxy group.[1][2] This structure is of significant interest because the bromine atom provides a reactive site for forming new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions. The electron-donating methoxy group activates the aromatic ring, while the steric hindrance from the ortho- and meta-methyl groups can influence regioselectivity in certain reactions.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 50638-48-7 | [3] |

| Molecular Weight | 215.09 g/mol | [1] |

| Molecular Formula | C₉H₁₁BrO | [1] |

| Boiling Point | 197 °C (lit.) | [3][4] |

| Density | 1.36 g/mL at 25 °C (lit.) | [3][4] |

| Refractive Index | n20/D 1.566 (lit.) | [3][4] |

| Appearance | Clear, colorless to pale yellow liquid | [5] |

Synthesis of the Core Moiety

The primary route for preparing this compound is through the electrophilic bromination of 2,3-dimethylanisole. A mild and highly regioselective method employs N-Bromosuccinimide (NBS) in acetonitrile.[3] The methoxy group is a strong ortho-, para-director, and since the ortho positions are blocked by methyl groups, bromination occurs selectively at the para position.

Caption: Synthesis of this compound via NBS bromination.

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond in this compound is an ideal handle for palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures under relatively mild conditions.[6]

The general catalytic cycle for these reactions involves three key steps:

-

Oxidative Addition: The aryl bromide (Ar-Br) reacts with a Pd(0) complex to form a Pd(II) intermediate (Ar-Pd-Br).

-

Transmetalation (or related step): A nucleophilic partner transfers its organic group to the palladium center.

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst.[6]

Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organohalide.[7] For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups.

Causality and Experimental Choices:

-

Catalyst: A Pd(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) precursor (e.g., Pd(OAc)₂) with phosphine ligands is used. The ligands stabilize the palladium complex and modulate its reactivity.[8][9]

-

Base: A base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is essential.[10] Its role is to activate the organoboron species, forming a more nucleophilic boronate complex, which facilitates the transmetalation step.

-

Solvent: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling

-

To a Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base like K₃PO₄ (2.0 mmol).[11]

-

Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).[11]

-

Add a degassed solvent system, such as a 4:1 mixture of toluene and water (10 mL).

-

Heat the reaction mixture at 80-100 °C and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the mixture to room temperature and add water (20 mL).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

This reaction is a cornerstone for synthesizing aryl amines by forming a C-N bond between an aryl halide and an amine.[12] It has wide applications in pharmaceuticals, where the aryl amine moiety is a common pharmacophore.[13]

Causality and Experimental Choices:

-

Catalyst/Ligand: This reaction is highly dependent on the choice of phosphine ligand. Sterically hindered, electron-rich ligands (e.g., tBu₃P, BINAP) are often required to promote the reductive elimination step, which is typically the rate-limiting step.[14]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used. It serves to deprotonate the amine, making it a more potent nucleophile for coordination to the palladium center.

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard to prevent unwanted side reactions.[14]

Experimental Protocol: Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), a suitable phosphine ligand (e.g., tBu₃P·HBF₄, 2 mol%), and sodium tert-butoxide (1.4 mmol).

-

Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

-

Add anhydrous, degassed toluene (5 mL) via syringe.

-

Seal the tube and heat the mixture at 80-110 °C with stirring until the starting material is consumed (as monitored by TLC/GC).

-

Cool the reaction to room temperature and quench by adding a saturated aqueous solution of NH₄Cl.

-

Extract with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.

-

Concentrate the solvent and purify the residue by flash chromatography.

Heck Reaction

The Mizoroki-Heck reaction couples aryl halides with alkenes to form substituted alkenes, creating a new C-C bond at an sp² carbon.[15]

Causality and Experimental Choices:

-

Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[16]

-

Base: An organic base like triethylamine (Et₃N) or an inorganic base like K₂CO₃ is used to neutralize the HBr generated during the catalytic cycle.[15]

-

Solvent: High-boiling polar aprotic solvents like DMF or NMP are typically used.

Experimental Protocol: Heck Reaction

-

Combine this compound (1.0 mmol), the alkene (e.g., styrene or an acrylate, 1.5 mmol), Pd(OAc)₂ (2 mol%), and a phosphine ligand (e.g., PPh₃, 4 mol%) in a reaction vessel.[6]

-

Add a base, such as K₂CO₃ (2.0 mmol), and a solvent like DMF (5 mL).[6]

-

Heat the mixture to 100-140 °C for several hours, monitoring by TLC.

-

After cooling, dilute the mixture with water and extract with diethyl ether or ethyl acetate.

-

Wash the organic phase with water and brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the product via column chromatography.

Stille Coupling

The Stille coupling involves the reaction of an organohalide with an organostannane (organotin) reagent, catalyzed by palladium.[17] It is known for its tolerance of a wide variety of functional groups.[18]

Causality and Experimental Choices:

-

Organostannane: The choice of the R group on the tin reagent (e.g., tributyltin) affects the rate of transmetalation. The transfer rate generally follows the order: alkynyl > vinyl > aryl > allyl > alkyl.[19]

-

Additives: Lithium chloride (LiCl) is often added to the reaction. It is believed to accelerate the transmetalation step by displacing ligands on the palladium center, making it more accessible to the organostannane.[20]

Experimental Protocol: Stille Coupling

-

To a flame-dried flask under argon, add this compound (1.0 mmol), the organostannane reagent (e.g., vinyltributyltin, 1.1 mmol), Pd(PPh₃)₄ (5 mol%), and anhydrous LiCl (3.0 mmol).[20]

-

Add anhydrous, degassed solvent such as THF or DMF (10 mL).

-

Heat the reaction mixture to reflux and stir for 12-24 hours.

-

Cool the mixture and quench with a saturated aqueous solution of KF. Stir for 30 minutes (this precipitates the tin byproduct as a filterable solid).

-

Filter the mixture through a pad of Celite, washing with an organic solvent.

-

Wash the filtrate with water, dry the organic layer, and concentrate.

-

Purify by column chromatography.

Formation and Reaction of Organometallic Intermediates

Beyond cross-coupling, the bromine atom can be replaced by a metal through halogen-metal exchange or insertion, creating highly nucleophilic organometallic reagents that can react with a wide range of electrophiles.

Grignard Reaction

The reaction of this compound with magnesium metal yields a Grignard reagent. This organomagnesium compound is a powerful carbon nucleophile.[21]

Causality and Experimental Choices:

-

Solvent: Anhydrous ether solvents, such as diethyl ether or THF, are critical. They stabilize the Grignard reagent by coordinating to the magnesium center.

-

Initiation: The reaction can sometimes be difficult to initiate. The use of highly pure magnesium turnings and a crystal of iodine or 1,2-dibromoethane can help activate the magnesium surface.

Caption: Workflow for Grignard reaction and subsequent functionalization.

Experimental Protocol: Grignard Formation and Reaction with CO₂

-

Dry all glassware in an oven and assemble under an inert atmosphere.

-

Place magnesium turnings (1.2 mmol) in a flask with a stir bar.

-

Add a small volume of dry THF (5 mL) and a solution of this compound (1.0 mmol) in dry THF (10 mL) to a dropping funnel.

-

Add a small portion of the aryl bromide solution to the magnesium. If the reaction does not start (indicated by bubbling or gentle reflux), add a crystal of iodine and warm gently.

-

Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1 hour.

-

Cool the resulting Grignard solution in a dry ice/acetone bath (-78 °C).

-

Bubble dry CO₂ gas through the solution for 30 minutes or add crushed dry ice.

-

Allow the mixture to warm to room temperature, then quench carefully by adding 1 M HCl.

-

Extract the product with diethyl ether, dry the organic layer, and concentrate to obtain the corresponding benzoic acid derivative.

Electrophilic Aromatic Substitution

The anisole ring is activated towards further electrophilic substitution. The existing substituents (methoxy, two methyls, and bromine) direct the position of any new incoming electrophile.

Further Bromination

Despite the presence of one bromine atom, the ring remains activated enough to undergo a second bromination. The strong ortho-, para-directing methoxy group, combined with the directing effects of the methyl groups, leads to bromination at the C6 position.

Experimental Protocol: Dibromination

-

Dissolve this compound (1.0 mmol) in acetonitrile (CH₃CN).[3]

-

Add N-Bromosuccinimide (NBS) (1.05 mmol) to the solution.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Redissolve the residue in dichloromethane, wash with aqueous sodium thiosulfate solution and then water.

-

Dry the organic layer and concentrate to yield 4,6-Dibromo-2,3-dimethylanisole.[3]

Conclusion

This compound is a highly valuable and adaptable chemical intermediate. Its true utility is unlocked through a range of powerful chemical reactions, most notably palladium-catalyzed cross-couplings, which provide efficient pathways to complex biaryl and arylamine structures. Furthermore, its capacity to form organometallic reagents like Grignard reagents opens up avenues for introducing a variety of functional groups. The principles and protocols detailed in this guide serve as a foundational resource for scientists aiming to leverage the synthetic potential of this versatile molecule in their research and development endeavors.

References

-

Chemcasts. Thermophysical Properties of 4-Bromo-2-methylanisole. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2752599, this compound. [Link][1]

-

Khan, K. M., et al. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 2021. [Link][8]

-

PubMed. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. [Link][9]

-

MDPI. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. [Link][11]

-

ResearchGate. A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline. [Link]

-

PubChemLite. This compound (C9H11BrO). [Link]

-